

Technical Guide: Solubility of Butoconazole Nitrate in Organic Solvents

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Compound of Interest		
Compound Name:	Butoconazole-d5 (nitrate)	
Cat. No.:	B15142427	Get Quote

This technical guide provides a comprehensive overview of the solubility of Butoconazole nitrate in various organic solvents. The data presented is intended for researchers, scientists, and professionals in drug development. While specific quantitative data for the deuterated form, **Butoconazole-d5** (nitrate), is not readily available in the public domain, this guide summarizes the known solubility of the non-deuterated compound, Butoconazole nitrate. It is presumed that the solubility characteristics of the deuterated and non-deuterated forms are highly similar due to their chemical equivalence.[1]

Overview of Butoconazole

Butoconazole is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis (yeast infections).[2][3] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][4] By disrupting the production of ergosterol, an essential component of the fungal cell membrane, butoconazole alters the membrane's permeability and integrity, ultimately leading to the inhibition of fungal growth and cell death.[2][3][5]

Solubility Data

The solubility of a drug compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following table summarizes the available solubility data for Butoconazole nitrate in various solvents.



Solvent	Solubility Description	Quantitative Value (at 25°C)
Dimethyl Sulfoxide (DMSO)	Soluble	95 mg/mL (200.08 mM)[6][7]
Methanol	Sparingly soluble	Not available[8]
Chloroform	Slightly soluble	Not available[8]
Methylene Chloride	Slightly soluble	Not available[8]
Acetone	Slightly soluble	Not available[8]
Ethanol	Insoluble / Slightly soluble	Insoluble[6][7] / Slightly soluble[8]
Ethyl Acetate	Very slightly soluble	Not available[8]
Water	Insoluble / Practically insoluble	Insoluble[6][7] / Practically insoluble[8]

Note: Conflicting qualitative data exists for ethanol. It is listed as "Insoluble" by some sources and "Slightly soluble" by another.[6][7][8] Quantitative testing is recommended to confirm its solubility in this solvent.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, the amount of substance available, and the stage of drug development. The "shake-flask" method is a common technique for determining thermodynamic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent, representing the true or thermodynamic solubility.

Materials:

Butoconazole nitrate



- Selected organic solvents
- Vials with screw caps
- Orbital shaker or rotator
- Temperature-controlled environment (e.g., incubator)
- Centrifuge
- Syringes and filters (e.g., 0.22 μm PTFE)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

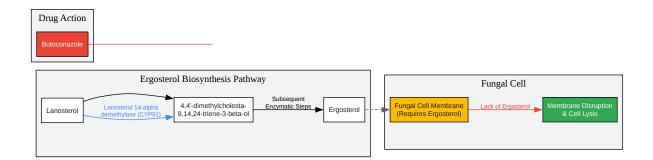
- Preparation: Add an excess amount of Butoconazole nitrate to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid
 to settle. The samples are then centrifuged at a high speed to pellet any remaining
 suspended solid.
- Sample Collection: Carefully collect an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant is typically filtered through a syringe filter.
- Quantification: The concentration of the dissolved Butoconazole nitrate in the filtered supernatant is determined using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used to calculate the solubility.[9]

Visualizations



Mechanism of Action: Inhibition of Ergosterol Synthesis

The following diagram illustrates the mechanism of action of Butoconazole. It targets and inhibits the enzyme Lanosterol 14-alpha demethylase, a key step in the biosynthesis of ergosterol, which is vital for the integrity of the fungal cell membrane.[3][4]



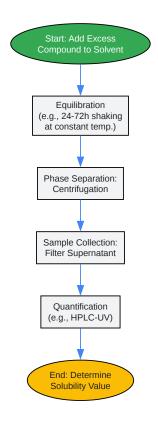
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Caption: Mechanism of action of Butoconazole in fungi.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in a typical experimental workflow for determining the solubility of a chemical compound like Butoconazole nitrate.





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Caption: General workflow for solubility determination.

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